molecular formula C3H5NO<br>C3H5NO<br>CH2=CH-CONH2 B121943 Acrylamide CAS No. 9003-05-8

Acrylamide

Cat. No.: B121943
CAS No.: 9003-05-8
M. Wt: 71.08 g/mol
InChI Key: HRPVXLWXLXDGHG-UHFFFAOYSA-N
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Description

Acrylamide, also known as prop-2-enamide, is an organic compound with the chemical formula C₃H₅NO. It is a white, odorless, crystalline solid that is soluble in water and several organic solvents. This compound is primarily used as a precursor to polyacrylamides, which have various industrial applications, including water treatment, paper manufacturing, and gel electrophoresis for laboratory research .

Scientific Research Applications

Acrylamide has numerous applications in scientific research and industry:

    Chemistry: Used in the synthesis of polyacrylamides, which serve as flocculants in water treatment and as thickeners in various formulations.

    Biology: Polythis compound gels are used in gel electrophoresis for the separation of proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial.

    Industry: Used in the production of paper, textiles, and as a soil stabilizer in construction.

Mechanism of Action

Target of Action

Acrylamide, a potential neurotoxin, primarily targets the nervous system . It has been known to cause severe nerve damage and peripheral neuronal damage in both animals and humans . It can also interact with key regulatory proteins such as transcription factors, disrupting their function .

Mode of Action

This compound exerts its toxic effect by inducing programmed cell death . It inhibits neurotransmission, causes cellular changes, inhibits key cellular enzymes, and disrupts the axonal transport system . It can combine with purine bases on DNA molecules to form DNA adducts, inhibit the release of neurotransmitters, cause nerve terminal degeneration, and damage nerve structures .

Biochemical Pathways

This compound is produced by the Maillard reaction between reducing sugars and free amino acids during food processing . It can cause oxidative stress on cells due to its conjugation with glutathione and superoxide dismutase enzymes, leading to their subsequent inhibition . This compound can also be generated from asparagine or from amino acids that can produce acrylic acid .

Pharmacokinetics

Most of the this compound ingested with food is absorbed in humans . Conjugation with glutathione exceeds the formation of the reactive metabolite glycidamide . The internal exposure via four mercapturic acid metabolites is associated with the gender and body mass index characteristics . The toxicokinetic study revealed that the conversion of this compound into glycidamide and glutathione coupling process is highly related to the gender and oral gavage dose .

Result of Action

This compound induces a variety of molecular and cellular effects. It can cause oxidative stress, axonopathy, and the disruption of neurite outgrowth . It can also induce apoptosis, autophagy, and programmed necrosis . This compound can cause a reduction in the number of neurites per cell and a decrease in the protein synthesis rate .

Action Environment

The formation of this compound is influenced by various environmental factors. The main parameters that affect this compound formation in foods are the composition of the raw food, and time–temperature of food processing . This compound levels vary in bread depending on the time and thermal processing, this compound precursors found in different grains, the grain varieties and parts of the grains, fermentation time and type of microorganisms and used co-ingredients .

Safety and Hazards

Acrylamide is classified as a toxic food contaminant . Inhaling large amounts of this compound can irritate breathing passages. Long-term exposure can cause nerve damage . In laboratory animal testing, this compound caused reproductive problems, nerve damage, and cancer . It is also classified as a Group B2, probable human carcinogen .

Future Directions

There is ongoing research to reduce acrylamide levels in food. Mitigation strategies should be applied according to the different product categories during agricultural production, formulation, processing, and final consumer preparation stages . The current trend for this compound detection in food matrices is using simple, fast, and inexpensive techniques .

Biochemical Analysis

Biochemical Properties

Acrylamide is known to interact with various enzymes, proteins, and other biomolecules. It is suggested that this compound’s molecular effect on SNARE core kinetics is carried out through the adduction of NSF and/or SNARE proteins .

Cellular Effects

This compound has toxic effects on different body systems including the nervous system . The neurotoxicity of this compound includes central and peripheral neuropathy . In humans, the clinical manifestations include sensory or motor peripheral neuropathy, drowsiness, or cerebellar ataxia . Likewise, it presents with skeletal muscle weakness, hindlimb dysfunction, ataxia, and weight loss in animals .

Molecular Mechanism

The suggested mechanisms for this compound neurotoxicity include direct inhibition of neurotransmission, cellular changes, inhibition of key cellular enzymes, and bonding of kinesin-based fast axonal transport . Moreover, it is suggested that this compound’s molecular effect on SNARE core kinetics is carried out through the adduction of NSF and/or SNARE proteins .

Temporal Effects in Laboratory Settings

This compound powders and solutions are toxic if swallowed, inhaled, or absorbed through the skin. They can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . This compound is known to affect the nervous system with early signs of exposure including numbness, tingling, and tenderness to touch .

Dosage Effects in Animal Models

In research studies, high levels of this compound caused cancer in laboratory animals, but the levels of this compound used in these studies were much greater than those found in human food . This compound caused cancer in experimental animals when animals were exposed to extremely high doses of this compound .

Metabolic Pathways

This compound is metabolized in vivo by two pathways, the first being biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide (GA); the second pathway is coupled to glutathione in the presence of glutathione S-transferase (GST): this compound to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), glycidamide to N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) .

Transport and Distribution

This compound is supplied in IBCs (totes) or in bulk. IBCs must be stored and protected from direct sunlight and extreme temperatures .

Subcellular Localization

The pro-degeneration factor, SARM1, was upregulated in this compound (ACR) neuropathy, a slow, Wallerian-like, programmed axonal death process. The upregulated SARM1 accumulated on mitochondria, interfered with mitochondrial dynamics, and activated PINK1-mediated mitophagy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylamide can be synthesized through the hydration of acrylonitrile (CH₂=CHCN). This reaction can be catalyzed enzymatically by nitrile hydratase or chemically by sulfuric acid and various metal salts . The reaction is as follows: [ \text{CH}_2=\text{CHCN} + \text{H}_2\text{O} \rightarrow \text{CH}_2=\text{CHC(O)NH}_2 ]

Industrial Production Methods: Historically, this compound was produced using sulfuric acid or copper catalysts. the discovery of nitrile hydratase in microorganisms has led to its use in industrial production due to its efficiency and environmental benefits . The enzyme-catalyzed process is now the preferred method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Acrylamide undergoes various chemical reactions, including:

    Polymerization: this compound can polymerize to form polythis compound, which is used in water treatment and gel electrophoresis.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to acrylic acid and ammonia.

    Oxidation: this compound can be oxidized to form acrylic acid.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals, often using initiators like ammonium persulfate.

    Hydrolysis: Requires acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Can be achieved using oxidizing agents like potassium permanganate.

Major Products:

    Polythis compound: Formed through polymerization.

    Acrylic Acid: Formed through hydrolysis or oxidation.

Comparison with Similar Compounds

    Methacrylamide: Similar in structure but has a methyl group attached to the carbon-carbon double bond.

    Acrylic Acid: The carboxylic acid analog of this compound.

    Acrylonitrile: The nitrile precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its ability to polymerize and form polyacrylamides, which have diverse applications in water treatment, gel electrophoresis, and various industrial processes. Its neurotoxic properties and potential carcinogenicity also distinguish it from other similar compounds .

Properties

IUPAC Name

prop-2-enamide
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InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)
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InChI Key

HRPVXLWXLXDGHG-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)N
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Molecular Formula

C3H5NO, Array
Record name ACRYLAMIDE
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Related CAS

9003-05-8
Record name Polyacrylamide
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DSSTOX Substance ID

DTXSID5020027
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Molecular Weight

71.08 g/mol
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Physical Description

Acrylamide appears as white crystalline solid shipped either as a solid or in solution. A confirmed carcinogen. Toxic by skin absorption. Less dense than water and soluble in water. May be toxic by ingestion. Used for sewage and waste treatment, to make dyes, adhesives. The solid is stable at room temperature, but upon melting may violently polymerize. Toxic, irritating to skin, eyes, etc., Acrylamide solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned., Acrylamide solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystalline, odorless solid; [NIOSH], Solid, WHITE CRYSTALS., White crystalline, odorless solid.
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Boiling Point

189 °F at 2 mmHg (EPA, 1998), 192.6 °C, 192.60 °C. @ 760.00 mm Hg, 347-572 °F (decomposes), 347-572 °F (Decomposes)
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Flash Point

280.4 °F (EPA, 1998), 138 °C (280 °F) - closed cup, 138 °C c.c., 280 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C, Soluble in ethanol, ethyl ether and acetone, Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068, 390 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 204 (very good), (86 °F): 216%
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Density

1.122 at 86 °F (EPA, 1998) - Denser than water; will sink, 1.122 at 30 °C/4 °C, 1.13 g/cm³, 1.12
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Vapor Density

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air = 1), Relative vapor density (air = 1): 2.45
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Vapor Pressure

0.007 mmHg at 68 °F (EPA, 1998), 0.007 [mmHg], 0.9 Pa (7X10-3 mm Hg) at 25 °C, Vapor pressure, Pa at 25 °C: 0.9, 0.007 mmHg
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Mechanism of Action

... In this study, we first investigated the effects of acrylamide (ACR) on slow axonal transport of neurofilaments in cultured rat dorsal root ganglia (DRG) neurons through live-cell imaging approach. Then for the underlying mechanisms exploration, the protein level of neurofilament subunits, motor proteins kinesin and dynein, and dynamitin subunit of dynactin in DRG neurons were assessed by western blotting and the concentrations of ATP was detected using the ATP Assay Kit. The results showed that ACR treatment results in a dose-dependent decrease of slow axonal transport of neurofilaments. Furthermore, ACR intoxication significantly increases the protein levels of the three neurofilament subunits (NF-L, NF-M, NF-H), kinesin, dynein, and dynamitin subunit of dynactin in DRG neurons. In addition, ATP level decreased significantly in ACR-treated DRG neurons. Our findings indicate that ACR exposure retards slow axonal transport of NF-M, and suggest that the increase of neurofilament cargoes, motor proteins, dynamitin of dynactin, and the inadequate ATP supply contribute to the ACR-induced retardation of slow axonal transport., Acrylamide produces a central-peripheral distal axonopathy when administered chronically. This is characterized functionally by decreases in the monosynaptic reflex and dorsal root potential and alterations in the characteristics of the dorsal root reflex. Acute administration of acrylamide inhibits the oxidative enzyme complex nicotinamide adenine dinucleotide (reduced form)-tetrazolium reductase and slows retrograde axoplasmic transport. This study was carried out to determine if the spinal cord reflexes are also affected following acute administration of acrylamide. Dose response studies revealed a dose-dependent increase in both the monosynaptic reflex and dorsal root reflex. A single injection of 50 mg/kg acrylamide caused an increase in both the monosynaptic reflex and dorsal root reflex within 15 min and continued for over 3 hr. These data are paradoxical since chronic administration of acrylamide results in decreased function. Two possible mechanisms are proposed. First, calcium ion regulation may be involved in both the acute and chronic effects of acrylamide on spinal cord reflexes. Second, a depolarization of the neurons is occurring just prior to cell injury or death.
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Impurities

Possible contaminants include sodium sulfate, acrylic acid, sulfuric acid, and water, depending on the mode of synthesis. The commercial product has been reported to contain residual levels of 1-100 mg/kg acrylonitrile.
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Color/Form

Flake-like crystals from benzene, White crystalline ... solid

CAS No.

79-06-1, 9003-05-8
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Melting Point

184 °F (EPA, 1998), 84.5 °C, 184 °F
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Synthesis routes and methods I

Procedure details

A 10% solution of poly(AMD/DMAEA.MeCl/EA) was prepared as follows: 13.87 parts of 53.58% aqueous acrylamide (AMD), 25.31 parts of a 80% aqueous solution of ethacryloxyethyltrimethylammonium chloride (DMAEA.MeCl), 2.33 parts of ethyl acrylate (EA), 0.3 part EDTA, 258.16 parts of deionized water and 0.030 parts of VA-044 were added to a suitable glass vessel. The solution was sparged with nitrogen gas and stirred for about one hour at ambient temperature. The nitrogen sparge was changed to a nitrogen purge, and polymerization was initiated thermally by raising the temperature of the solution to 44° C. Stirring and heating were continued for about 21 hours to give a clear, viscous solution of poly(AMD/DMAEA.MeCl/EA) having a standard viscosity of about 2.0 centipoise.
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Synthesis routes and methods II

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.
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Synthesis routes and methods III

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
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Yield
35%
Yield
65%

Synthesis routes and methods IV

Procedure details

One gram of the catalyst prepared was reacted with 5 grams of a 7% solution of acrylonitrile in water at 135° C. for one hour to give a 72.5% conversion of acrylonitrile with an 87.9% yield of acrylamide.
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87.9%

Synthesis routes and methods V

Procedure details

The crosslinked copolymer of acrylamide and of methacryloyloxyethyltrimethylammonium chloride used according to the invention is more particularly a copolymer obtained by copolymerization of acrylamide and of dimethylaminoethyl methacrylate quaternized with methyl chloride, followed by crosslinking with an olefinically unsaturated compound, in particular methylenebisacrylamide. A crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (about 50/50 by weight) in the form of a dispersion is more particularly used. This dispersion is sold under the name Salcare SC92 by the company Ciba.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: How does acrylamide exert its neurotoxic effects?

A: this compound primarily targets the distal axon, specifically the growth cone, leading to structural and functional alterations. In vitro exposure of chick dorsal root ganglion cells to this compound caused a loss of filopodial elements, preservation of lamellar structures, and disruption of growth cone domains. This suggests this compound disrupts axonal growth and development, contributing to its neurotoxicity. []

Q2: Is this compound's neurotoxicity solely due to its sulfhydryl alkylating properties?

A: While this compound is a known sulfhydryl alkylating agent, experiments using other such agents like ethacrynic acid, iodoacetamide, and iodoacetic acid did not replicate this compound's specific morphological effects on growth cones. This indicates that mechanisms beyond sulfhydryl alkylation are likely involved in this compound's neurotoxicity. []

Q3: What is the role of glutathione S-transferases (GSTs) in this compound metabolism?

A: Genomic and proteomic analysis of Caenorhabditis elegans exposed to this compound revealed a significant upregulation of genes encoding detoxification enzymes, particularly GSTs. This suggests a central role for GSTs in this compound detoxification. [] Further research using molecular docking simulations confirmed the binding interaction between this compound and neuron GSTs, highlighting the potential of GSTs as targets for mitigating this compound toxicity. []

Q4: Does this compound exposure lead to DNA damage?

A: Yes, this compound is metabolized to glycidamide, which can covalently bind to DNA, forming adducts like N7-glycidamide-guanine (N7-GA-Gua). Studies have detected N7-GA-Gua adducts in blood DNA samples from individuals exposed to dietary this compound, indicating a potential risk of DNA damage. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound (IUPAC name: prop-2-enamide) has the molecular formula C3H5NO and a molecular weight of 71.08 g/mol.

Q6: How can this compound be used to enhance the properties of materials?

A: this compound is a versatile monomer used in synthesizing polymers with various applications. For instance, adding linear polythis compound to low-percentage this compound gels enhances their tensile strength and stability without compromising pore size. This facilitates easier handling and staining of these gels, beneficial for DNA separation techniques. [] this compound also improves the mechanical properties of carbon fiber-reinforced epoxy composites. Studies show that adding this compound to these composites increases their flexural strength and modulus, enhancing their durability and suitability for various applications. []

Q7: How does the thermal stability of this compound impact its use as a protecting group in organic synthesis?

A: Diene-acrylamide adducts exhibit varying thermal stabilities, allowing controlled "unmasking" of the this compound functionality at specific temperatures. This makes them valuable protecting groups in organic synthesis. Trimethylsilyl cyclopentadiene (TMS-CP) protected acrylamides, for example, can be deprotected at 160°C, enabling the introduction of this compound at early stages of a synthetic route and its controlled release later. []

A7: This section focuses on this compound as a building block for polymers and materials, not as a catalyst. There's no information in the provided papers about its catalytic properties or applications.

Q8: How has molecular docking contributed to understanding this compound-protein interactions?

A: Molecular docking simulations have been instrumental in investigating the interaction between this compound and neuron GSTs. By simulating the binding of this compound to the active site of GSTs, researchers have identified key amino acid residues involved in this interaction. These findings provide valuable insights into the molecular mechanisms underlying this compound detoxification and potential targets for therapeutic interventions. []

Q9: How does the structure of this compound analogs influence their neurotoxic potential?

A: Comparing this compound's effects to its analogs, glycidamide, N-hydroxy-meththis compound (HM-ACR), and meththis compound (M-ACR), revealed a structure-activity relationship. While glycidamide exhibited this compound-like effects at lower concentrations (0.25-1.0 mM), HM-ACR required higher concentrations (>1.5 mM) to induce similar changes. Notably, M-ACR did not produce comparable effects even at high doses (up to 16.6 mM). This suggests that specific structural features, such as the presence of the epoxide group in glycidamide, significantly contribute to the neurotoxic potential. []

Q10: How does the choice of formulation impact the stability and efficacy of this compound-based products?

A: While the provided abstracts do not directly address the stability and formulation of this compound-based products for pharmaceutical purposes, research on silver-loaded viscous hydrogels offers insights into formulating this compound-containing materials for biomedical applications. The study demonstrates that modifying hyaluronic acid with dopamine or phenylboric acid and incorporating different this compound concentrations allows for controlling the gelation properties and silver ion release kinetics of the resulting hydrogels. This highlights the importance of formulation optimization for achieving desired material properties and therapeutic outcomes. []

Q11: What are the concerns surrounding this compound in food and its potential carcinogenicity?

A: The discovery of this compound formation in food processed at high temperatures, especially starchy foods like potato chips, French fries, and bread, raised concerns due to its classification as a probable human carcinogen by the International Agency for Research on Cancer. [, , , ] This has prompted extensive research into understanding the factors influencing this compound formation during food processing, its potential health risks, and mitigation strategies. [, , ]

Q12: What measures are being taken to mitigate this compound formation in food?

A: Various approaches are being explored to reduce this compound levels in food. These include optimizing processing parameters like frying time and temperature to minimize this compound formation, as well as reducing this compound precursors like asparagine and reducing sugars in raw materials. [, , ]

A12: The provided research focuses on this compound's presence in food, material science applications, and toxicological aspects. Therefore, information about its use as a therapeutic agent, including its pharmacokinetics and pharmacodynamics, is not available in these papers.

Q13: How do different cell lines respond to this compound exposure?

A: In vitro studies demonstrate the cytotoxic, anti-proliferative, and apoptotic effects of this compound on various cell lines. For example, this compound exposure reduced A549 cell viability in a dose-dependent manner, with an IC50 of 4.6 mM in 24 hours. Flow cytometry analysis further confirmed apoptosis induction in a significant portion of treated cells. []

Q14: Are there any animal models used to study this compound toxicity?

A: Yes, rats are commonly used as an animal model to study this compound toxicity. Studies have shown that this compound exposure in rats leads to various adverse effects, including reduced body weight, altered organ weight, and negative impacts on liver and brain histology. [] These models are crucial for understanding the mechanisms of this compound toxicity and developing strategies to mitigate its harmful effects.

A14: The provided papers do not contain information regarding resistance or cross-resistance to this compound.

Q15: What are the known toxicological effects of this compound?

A: this compound is a known neurotoxin and a probable human carcinogen. Studies have shown that it can cause nerve damage, reproductive issues, and potentially contribute to cancer development. [, , , , ] Its presence in food has raised concerns, prompting research into understanding and mitigating its potential health risks. [, , , ]

A15: The provided research primarily focuses on this compound's toxicological and material science aspects. Consequently, information about its use in targeted drug delivery systems is not covered in these papers.

Q16: What biomarkers are used to assess this compound exposure?

A: Hemoglobin adducts of this compound (HbAA) and its metabolite glycidamide (HbGA) serve as valuable biomarkers for assessing this compound exposure. These adducts are formed when this compound or glycidamide bind to hemoglobin in red blood cells. Measuring HbAA and HbGA levels provide a reliable indication of this compound exposure over time. []

Q17: How is this compound content determined in food samples?

A17: Several analytical methods are employed to determine this compound levels in food samples. These include:

    Q18: What are some pre-treatment techniques used for this compound extraction from food matrices?

    A18: Efficient extraction of this compound from complex food matrices is crucial for accurate analysis. Common pre-treatment techniques include:

      Q19: What are the environmental concerns associated with this compound?

      A: this compound's presence in the environment, primarily through industrial wastewater discharge and leaching from contaminated soils, raises ecological concerns. Its known toxicity to various organisms necessitates effective strategies for its removal and degradation. []

      Q20: Are there any natural mechanisms for this compound degradation?

      A: Yes, certain microorganisms possess the ability to degrade this compound. For instance, a Pseudomonas sp. strain isolated from Antarctic soil demonstrated promising this compound-degrading capabilities. [] Understanding and harnessing these natural biodegradation mechanisms could pave the way for efficient bioremediation strategies.

      A20: The provided research papers do not directly address the dissolution and solubility properties of this compound.

      A: While not explicitly detailed, analytical methods for this compound determination in the provided papers are typically validated according to established guidelines to ensure accuracy, precision, and specificity. [, ] These validation procedures are crucial for generating reliable and reproducible results.

      A20: Information about specific quality control and assurance measures for this compound in the context of the provided papers is not available.

      A20: The provided papers do not discuss the immunogenicity or immunological responses associated with this compound.

      A20: The provided research focuses on this compound's presence in food, material science applications, and toxicological aspects, and not on its role as a therapeutic agent. Therefore, information about its interactions with drug transporters is not available in these papers.

      A20: The provided research does not delve into this compound's potential to induce or inhibit drug-metabolizing enzymes.

      Q21: What is being done to develop biocompatible this compound-based materials?

      A: Researchers are exploring ways to modify this compound-based materials to enhance their biocompatibility. For instance, incorporating hyaluronic acid, a naturally occurring polysaccharide, into this compound-based hydrogels improves their biocompatibility and suitability for biomedical applications like wound healing. []

      A: While the papers don't directly compare this compound alternatives, the investigation of other sulfhydryl reagents (ethacrynic acid, iodoacetamide, iodoacetic acid) that don't fully mimic this compound's neurotoxic effects suggests potential avenues for exploring safer alternatives in specific applications. []

      A21: Information about specific research infrastructure and resources dedicated to this compound research is not available in the provided papers.

      Q22: When was this compound first identified as a potential health concern in food?

      A: The discovery of this compound formation in food processed at high temperatures was a significant milestone in this compound research. This finding, first reported in 2002 by Swedish scientists, sparked widespread concern about the potential health risks associated with dietary this compound exposure. [, , ]

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.